3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
Description
Historical Development and Discovery of Thiazole-Benzamide Derivatives
The conceptual foundation for thiazole-benzamide hybrids originated with Arthur Hantzsch's 1887 discovery of the thiazole synthesis method using α-haloketones and thioamides. This paved the way for integrating benzamide moieties into thiazole systems through nucleophilic substitution reactions. A critical milestone occurred in the 1960s when researchers demonstrated that chloro-substituted benzamides could enhance metabolic stability compared to unsubstituted analogs.
The development timeline reveals key innovations:
Properties
IUPAC Name |
3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl3N3OS/c12-6-2-1-5(3-7(6)13)10(18)17-11-16-9(14)8(4-15)19-11/h1-3H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFCSKVNDIFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC(=C(S2)C#N)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-5-cyano-2-aminothiazole under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography.
Chemical Reactions Analysis
3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzene ring or thiazole ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide have been synthesized and tested for their ability to inhibit various cancer cell lines. In one study, thiazole derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with some compounds showing IC50 values as low as 23.30 µM .
Kinase Inhibition
The compound has also been investigated for its potential as a kinase inhibitor. Kinases are critical in many cellular processes, including cancer progression. Certain benzamide derivatives have shown moderate to high potency as RET kinase inhibitors, which are important targets in cancer therapy . The presence of the thiazole ring in these compounds enhances their interaction with the kinase active sites, leading to effective inhibition.
Antimicrobial Properties
The thiazole-containing compounds have been evaluated for their antibacterial activity against various pathogens. For example, studies have highlighted that certain thiazole derivatives exhibit strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 0.09 µg/mL . This suggests that this compound could be a lead compound for developing new antimicrobial agents.
Pesticide Development
The structural characteristics of this compound make it a candidate for use in agrochemicals. Its chlorinated and cyano groups could enhance its efficacy as a pesticide by improving its stability and bioactivity against pests and diseases affecting crops . Research into similar compounds has shown that they can effectively control a range of agricultural pests while minimizing harm to beneficial organisms.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring or the benzamide portion can significantly influence its potency and selectivity against specific biological targets . For instance:
| Modification | Effect |
|---|---|
| Substitution on thiazole | Alters anticancer activity |
| Variation in halogen atoms | Changes antimicrobial efficacy |
| Alteration in side chains | Impacts kinase inhibition rates |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocycle Variations
2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide
- Structure : Benzamide substituted at 2,4-dichloro positions; thiazole lacks additional substituents.
- Activity : Exhibits anti-inflammatory and analgesic properties due to the thiazole scaffold .
4-Chloro-N-[5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide
- Structure : Benzamide substituted at the 4-chloro position; thiadiazole ring includes an ethylsulfanyl group.
- Properties : Molecular weight 315.85 g/mol (C11H10ClN3OS2) .
- Key Difference : Replacement of thiazole with thiadiazole alters electronic properties. The ethylsulfanyl group may enhance lipophilicity, influencing bioavailability.
Functional Group Modifications
3,4-Dichloro-N-(Phenylcarbamothioyl)Benzamide
- Structure : 3,4-dichlorobenzamide linked to a phenylcarbamothioyl group.
- Activity : Demonstrates macrophage migratory inhibition, highlighting the role of the carbamothioyl moiety in biological targeting .
2,4-Dichloro-N-(Trichloroethyl-Thiadiazole)Benzamide
- Structure : 2,4-dichlorobenzamide with a trichloroethyl-thiadiazole group.
- Synthesis : Derived via dehydrosulfurization, a method distinct from the target compound’s synthesis .
- Key Difference : The trichloroethyl group introduces significant electronegativity, which may affect solubility and metabolic pathways.
Opioid-Related Analogs (e.g., U-47700, AH-7921)
- Structure: 3,4-dichlorobenzamide linked to cyclohexyl-dimethylamino groups.
- Regulatory Status : Classified as controlled substances due to opioid receptor activity .
- Key Difference : The target compound’s thiazole moiety avoids the psychoactive pharmacophore present in these analogs, suggesting divergent therapeutic applications.
Comparative Data Table
*Calculated based on molecular formulas where explicit data were unavailable.
Research Findings and Implications
- Thiazole vs. Thiadiazole : Thiazole derivatives (e.g., target compound) are associated with anti-inflammatory activity, while thiadiazoles (e.g., ethylsulfanyl analog) may prioritize metabolic stability .
- Substituent Effects: The 4-chloro-5-cyano groups on the target’s thiazole likely enhance electronic withdrawal, improving binding to hydrophobic enzyme pockets compared to simpler analogs .
- Safety Profile : Unlike opioid-related benzamides, the target compound’s structure avoids psychoactive pharmacophores, reducing regulatory restrictions .
Biological Activity
3,4-Dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The compound is synthesized through the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-5-cyano-2-aminothiazole in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The reaction typically requires several hours at room temperature, followed by purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown it to be effective against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated submicromolar activity against these pathogens, positioning it as a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cell proliferation. For instance, it has shown potential in inhibiting RET kinase activity, which is crucial in certain cancer types. In vitro studies indicate that it can suppress the growth of cancer cell lines driven by RET mutations .
Anti-inflammatory Effects
Additionally, there are indications that this compound may possess anti-inflammatory properties. It interacts with various molecular targets within inflammatory pathways, potentially modulating immune responses and reducing inflammation-related damage in tissues .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within biological systems. This binding can inhibit enzymatic activity or alter signaling pathways associated with disease processes. For example, its interaction with RET kinase leads to decreased cell proliferation in cancer cells .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds similar to this compound showed enhanced antibacterial activity compared to standard antibiotics like ampicillin and rifampicin .
- Cytotoxicity Assessment : In tests involving primary mammalian cell lines, the compound exhibited minimal cytotoxic effects while maintaining significant antibacterial activity against resistant strains like vancomycin-resistant Enterococcus faecalis .
- Structure-Activity Relationship (SAR) : The structure of the compound plays a critical role in its biological activity. Modifications on the thiazole ring and the benzamide moiety can influence its potency and spectrum of action against various microbial strains and cancer cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 2-Aminothiazole | Moderate | Low | Low |
| 5-Chlorothiazole | Low | Moderate | Low |
Q & A
Q. What are the optimized synthetic routes for 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide, and how are reaction conditions tailored to improve yield?
Methodological Answer: The synthesis typically involves coupling a benzamide precursor with a substituted 1,3-thiazole derivative. Key steps include:
- Amide Bond Formation : React 3,4-dichlorobenzoyl chloride with 2-amino-4-chloro-5-cyano-1,3-thiazole under anhydrous conditions using a base (e.g., triethylamine) in solvents like dichloromethane or acetonitrile .
- Cyano Group Stability : Maintain temperatures below 60°C to prevent decomposition of the cyano substituent on the thiazole ring.
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Yields can exceed 70% with strict control of stoichiometry and reaction time .
Q. What analytical techniques are critical for characterizing this compound, and how are they validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the thiazole ring protons appear as distinct singlets in δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₅Cl₃N₃OS: 342.9245) with <2 ppm error .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between benzamide and thiazole planes) .
Q. Which in vitro biological assays are most relevant for evaluating its activity, and how are controls designed?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks to rule out non-specific effects .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression. Normalize results to untreated cells and validate with reference compounds .
Advanced Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Methodological Answer: XRD reveals key structural features:
- Planar Distortions : The benzamide and thiazole rings form a dihedral angle of ~68.7°, influencing steric interactions and solubility .
- Intermolecular Interactions : N–H⋯N hydrogen bonds create dimeric motifs, while π-π stacking (centroid distance: ~3.59 Å) stabilizes crystal packing .
- Validation : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to confirm torsional angles and hydrogen-bonding networks .
Q. How should structure-activity relationship (SAR) studies be designed to probe the role of substituents?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the chloro, cyano, or thiazole groups. For example, replace the 4-chloro substituent with methyl to assess steric effects .
- Activity Correlation : Use dose-response curves to link substituent electronegativity (e.g., Cl vs. CN) to potency. Statistical tools like partial least squares regression can model SAR trends .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, incubation times, and endpoint measurements (e.g., ATP-based vs. resazurin assays) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in IC₅₀ values. Cross-validate with orthogonal assays (e.g., Western blotting for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
